2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound belonging to the pyrroloquinoxaline family This compound is known for its unique structural features, which include a pyrrolo[2,3-b]quinoxaline core, an amino group, and a methoxybenzyl substituent
Mechanism of Action
Target of Action
The primary targets of the compound “2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It’s known that quinoxaline derivatives can interact with various biological targets through different mechanisms, such as aromatic nucleophilic substitution
Biochemical Pathways
Quinoxaline derivatives are known to be involved in various biological activities, suggesting that they may interact with multiple biochemical pathways . More research is needed to determine the specific pathways affected by this compound and their downstream effects.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other quinoxaline derivatives, it may exhibit similar biological activities, such as antimicrobial or antiviral effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors in the presence of a palladium catalyst. For instance, the reaction of 3-chloroquinoxalin-2-amines with internal alkynes in the presence of Pd(OAc)2, NaOAc, and KOtBu in DMSO can yield the desired pyrrolo[2,3-b]quinoxaline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxybenzyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the parent compound.
Scientific Research Applications
2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme activator or inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- 2-amino-1-(2-methoxybenzyl)-N-(3-methylbutyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Methyl 2-amino-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Uniqueness
The uniqueness of 2-amino-1-(2-methoxybenzyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific substituents, which confer distinct chemical properties and biological activities. Its methoxybenzyl group, for instance, may enhance its solubility and interaction with biological targets compared to other similar compounds.
Properties
IUPAC Name |
2-amino-1-[(2-methoxyphenyl)methyl]-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-3-12-24-22(28)18-19-21(26-16-10-6-5-9-15(16)25-19)27(20(18)23)13-14-8-4-7-11-17(14)29-2/h4-11H,3,12-13,23H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFUTELEBJWNSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CC=C4OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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